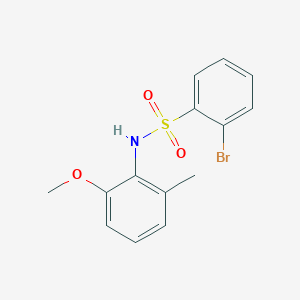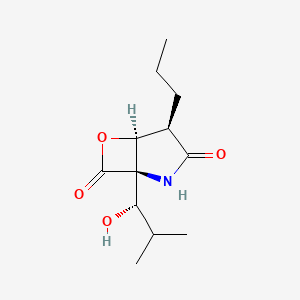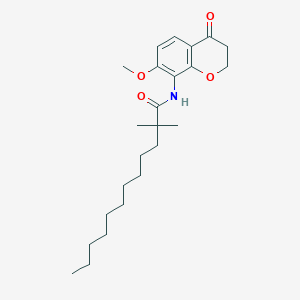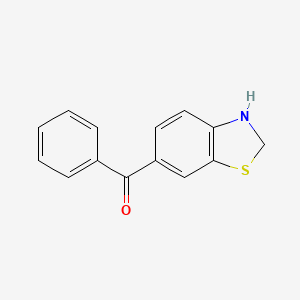
2-bromo-N-(2-methoxy-6-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SC-56525 is a small molecule drug developed by Pharmacia Corporation. It is known for its potent inhibition of renin, an enzyme involved in the regulation of blood pressure. This compound has shown significant activity in various animal models, including humans, cynomolgus monkeys, dogs, guinea pigs, Yucatan micropigs, and rabbits .
Preparation Methods
The synthesis of SC-56525 involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as alkylation, acylation, and cyclization. The final product is obtained through purification processes like crystallization or chromatography. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as scaling up the process to meet commercial demands .
Chemical Reactions Analysis
SC-56525 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SC-56525 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of renin inhibitors and their structure-activity relationships.
Biology: It is used to investigate the role of renin in various physiological processes and diseases.
Medicine: It has potential therapeutic applications in the treatment of hypertension and other cardiovascular diseases.
Industry: It is used in the development of new drugs targeting the renin-angiotensin system
Mechanism of Action
SC-56525 exerts its effects by inhibiting the activity of renin, an enzyme that plays a crucial role in the renin-angiotensin system. This system regulates blood pressure and fluid balance in the body. By inhibiting renin, SC-56525 reduces the production of angiotensin I, which in turn decreases the levels of angiotensin II, a potent vasoconstrictor. This leads to a reduction in blood pressure and alleviation of hypertension .
Comparison with Similar Compounds
SC-56525 is unique among renin inhibitors due to its high potency and oral bioavailability. Similar compounds include:
Aliskiren: Another renin inhibitor used in the treatment of hypertension.
Remikiren: A renin inhibitor with similar pharmacological properties.
Zankiren: Another compound in the same class with comparable effects.
SC-56525 stands out due to its superior efficacy and bioavailability in various animal models .
Properties
Molecular Formula |
C14H14BrNO3S |
|---|---|
Molecular Weight |
356.24 g/mol |
IUPAC Name |
2-bromo-N-(2-methoxy-6-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO3S/c1-10-6-5-8-12(19-2)14(10)16-20(17,18)13-9-4-3-7-11(13)15/h3-9,16H,1-2H3 |
InChI Key |
ZENBMAKLSOHDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)NS(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Chlorophenyl)-2-oxoethyl]-4-[4-(4-hydroxyphenyl)piperazin-1-yl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B10837891.png)

![1-[6-(4,5-Diphenyl-1H-imidazole-2-sulfinyl)-hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B10837904.png)
![[(3aR,6Z,9S,9aR,10R,11aS)-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-6-(pyrrolidin-1-ylmethylidene)-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10837905.png)
![(S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid](/img/structure/B10837908.png)
![1-butyl-2-[2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid](/img/structure/B10837914.png)

![[(3S)-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2-oxo-3-(2-oxoethoxy)propyl] 2,6-dichlorobenzoate](/img/structure/B10837935.png)
![(2S)-4-amino-5-chloro-N-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethyl]-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide;(E)-but-2-enedioic acid](/img/structure/B10837941.png)
![6-{2-(2-Carboxy-ethyl)-3-[6-(4-oxo-8-propyl-chroman-7-yloxy)-hexyl]-phenoxy}-hexanoic acid](/img/structure/B10837945.png)
![1,4-dibutyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-one](/img/structure/B10837955.png)

![ethyl (2E)-2-[4-ethyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]piperidin-2-ylidene]acetate](/img/structure/B10837961.png)
![3-(2-{3-[4-(4-Cyclohexyl-butylcarbamoyl)-oxazol-2-yl]-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl}-phenyl)-propionic acid](/img/structure/B10837972.png)
